molecular formula C24H21I6N5O8 B129909 Ioxaglic acid CAS No. 59017-64-0

Ioxaglic acid

Cat. No. B129909
CAS RN: 59017-64-0
M. Wt: 1268.9 g/mol
InChI Key: TYYBFXNZMFNZJT-UHFFFAOYSA-N
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Description

Ioxaglic acid is a contrast agent used in medical imaging, particularly in coronary arteriography. It is known for its lower osmolality compared to other contrast agents, which may contribute to its suitability for use in coronary angiography due to reduced effects on cardiac function . However, it has been observed that ioxaglic acid can have greater effects on cardiac function than equiosmolar metrizamide, which may be attributed to the chemotoxicity of the anion or the sodium content in the ioxaglic acid solution . Additionally, there have been cases of delayed adverse reactions to ioxaglic acid-meglumine, such as maculopapular rash, fever, hepatic cytolysis, rhabdomyolysis, eosinophilia, and raised total IgEs, indicating a potential for late hypersensitivity reactions .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of ioxaglic acid, they do mention the use of iodine(V) reagents in organic synthesis. For example, o-Iodoxybenzoic acid (IBX) is an iodine(V) reagent that has been found to be highly effective in carrying out oxidations adjacent to carbonyl functionalities and at benzylic and related carbon centers . Although this does not directly relate to ioxaglic acid, it provides insight into the types of iodine-based reagents that could potentially be involved in the synthesis of iodine-containing compounds like ioxaglic acid.

Molecular Structure Analysis

The molecular structure of ioxaglic acid is not explicitly detailed in the provided papers. However, as a monoacid dimer, it likely contains two iodine atoms within its structure, which are integral to its function as a contrast agent. The presence of iodine atoms in its structure allows it to absorb X-rays effectively, making it useful for imaging purposes .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions involving ioxaglic acid. However, the general behavior of iodine(V) reagents in organic synthesis, such as IBX, suggests that ioxaglic acid could potentially undergo oxidation reactions or participate in single electron transfer-based processes . These reactions are important for the activation and subsequent transformation of organic molecules, which could be relevant to the metabolism or bioactivation of ioxaglic acid in the body.

Physical and Chemical Properties Analysis

Ioxaglic acid's physical and chemical properties are partially inferred from its effects on cardiac functions during coronary arteriography. Its lower osmolality compared to other contrast agents like diatrizoate suggests that it has a different physical property profile, which may influence its interaction with biological systems . The adverse reactions reported, such as hypersensitivity, also imply that ioxaglic acid has specific chemical properties that can elicit immune responses in certain individuals .

Relevant Case Studies

The effects of ioxaglic acid on cardiac functions have been studied in canines during coronary arteriography. It was found to affect cardiac parameters less than diatrizoate, making it a suitable agent for this procedure . Additionally, a case study documented a late hypersensitivity reaction to ioxaglic acid-meglumine, which included a range of symptoms and positive intradermal test results, highlighting the potential for immune-mediated adverse effects .

Scientific Research Applications

Diagnostic Imaging Enhancement

Ioxaglic acid is primarily used as a contrast agent in diagnostic imaging. Its ability to block x-rays and appear opaque on x-ray films enhances the visibility of structures and organs during various medical imaging procedures, including angiography, arteriography, arthrography, cholangiography, urography, and computed tomography (CT) scanning. Notably, it has low osmolarity, which is associated with fewer side effects compared to older contrast agents (A. D. de Groot, 2020).

Platelet Function Analysis

Ioxaglic acid has been studied for its effects on platelet function. A research compared the effects of ionic (ioxaglate) and nonionic iodinated low-osmolar contrast media (CM) on platelet function in human whole blood. This study utilized the PFA-100, a platelet function analyzer, and found that all three CM types caused significant prolongation of membrane closure time (MCT), indicating an antiaggregatory effect. Ioxaglic acid, in particular, displayed a greater antiaggregatory effect on human platelets than other nonionic CMs. This suggests its potential application in studies related to platelet function and vascular health (A. D'AnglemontDeTassigny et al., 2001).

Complement System Activation in Neuroradiology

A study investigated the effect of ioxaglic acid on the complement system in patients undergoing routine contrast studies in neuroradiology. The study concluded that ioxaglic acid was effective in activating the complement system, involving both pathways of complement activation. This research helps in understanding the immunological impact of ioxaglic acid in diagnostic procedures (R. Gonsette, 2004).

Environmental Persistence Analysis

Ioxaglic acid's environmental persistence was analyzed in a study focusing on iodinated X-ray contrast media in wastewater. The study developed a method for measuring ioxaglic acid and other iodinated contrast media in secondary and tertiary treated wastewater, providing insights into the environmental impact and persistence of these substances (F. Busetti et al., 2008).

Chemoembolization in Cancer Treatment

Research has explored the use of ioxaglic acid in chemoembolization, specifically for liver cancer treatment. Studies examined the absorption and elution kinetics of cisplatin, a chemotherapy drug, from superabsorbent polymer (SAP) microspheres when mixed with ioxaglic acid. These findings are significant for the development of drug delivery systems in cancer treatment (N. Maeda et al., 2010; 2012).

Safety And Hazards

Ioxaglic acid should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or inhalation, medical attention should be sought immediately . Allergy-like effects such as itching, sneezing, coughing, and yawning can be the first sign of severe adverse reactions .

Future Directions

Ioxaglic acid is currently used as a contrast agent in various radiological procedures . Its low osmolarity and fewer side effects compared to older contrast agents make it a promising candidate for future developments in diagnostic imaging .

properties

IUPAC Name

3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21I6N5O8/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYBFXNZMFNZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21I6N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67992-58-9 (mono-hydrochloride salt)
Record name Ioxaglic acid [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID5023166
Record name Ioxaglic acid
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Molecular Weight

1268.9 g/mol
Source PubChem
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Solubility

soluble
Record name Ioxaglic acid
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Mechanism of Action

Ioxaglic acid is an iodine-containing, low osmolality contrast agent. Ioxaglate is a molecule that consists of six iodine atoms and achieves water solubility by ionization; thus, it is a 3.0 ratio ionic agent. By far the most successful and widely used contrast agents in use today are the iodinated contrast media, which were introduced into clinical practice in the 1950s. Approximately 75 million doses of iodinated contrast agents are administered worldwide each year. The iodinated contrast agents fall into 4 groups. Each group has unique chemical, physical, and biologic properties. These various contrast agents are required to meet the demands of a broad variety of imaging modalities. All agents share a similar function group—a tri-iodinated benzene ring. Iodine plays an imperative role in the attenuation of x-ray signal. The atomic radius of a covalently bonded iodine atom is about 133 picometers, falling within the same range of the wavelengths of x-rays: 10 to 10,000 picometers. Therefore, x-rays are easily attenuated by the iodine atoms. In addition, iodine atoms covalently bonded to a benzene ring have 2 main advantages: (1) 3 large atoms located in such close proximity increase the effective molecular size, attenuating longer-wavelength x-rays, and (2) covalent bonding to a stable organic functional group (for example, benzene) decrease the risk of toxic adverse effects from free iodide molecules. Ionization is an important characteristic to note in contrast media preparations. Compounds are classified as either ionic or nonionic. The ionic compounds dissociate in aqueous solution and therefore have a higher osmolality. The anion is the radiopaque portion of the molecule, however, both the anion and cation are osmotically active. Compared with nonionic media such as ioxaglic acid, ionic contrast media have more adverse hemodynamic effects, especially in patients with heart disease. The nonionic media are water soluble but do not dissociate in solution. Nonionic agents possess lower osmolality because there are fewer particles in solution. The nonionic contrast agents are more hydrophilic than ionic agents, resulting in lower osmolality, reduced binding to plasma proteins, decreased tissue binding, and a decreased tendency to cross cell membranes. The low-osmolality of ioxaglic acid reduces the risk of adverse events. The occurrence of adverse reactions is more common after the use of high-osmolarity agents: about 15% with a high-osmolarity agent versus 3% with a low-osmolarity agent. The use of high-osmolarity agents has decreased significantly in recent years. Most adverse effects and adverse reactions to this group of drugs are multifactorial and are likely due to a combination of direct cellular toxicity, the ionic state (for example, ionic vs nonionic), or the osmolarity of the injected contrast drug.
Record name Ioxaglic acid
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Product Name

Ioxaglic acid

CAS RN

59017-64-0
Record name Ioxaglic acid
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Record name Ioxaglic acid [USAN:USP:INN:BAN:JAN]
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Record name Ioxaglic acid
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Record name Ioxaglic acid
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Record name IOXAGLIC ACID
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Record name Ioxaglate
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Melting Point

>254°C
Record name Ioxaglic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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